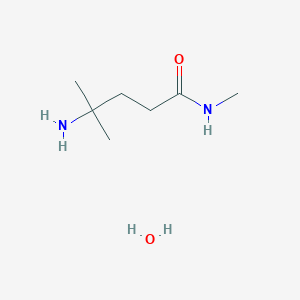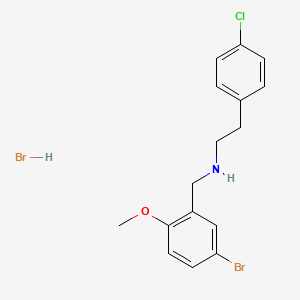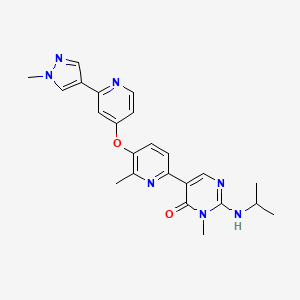
Vimseltinib
Descripción general
Descripción
Vimseltinib es un inhibidor de la tirosina quinasa, oral e investigacional, diseñado específicamente para inhibir de forma selectiva y potente el receptor del factor estimulante de colonias 1 (CSF1R). Ha demostrado ser prometedor en el tratamiento del tumor de células gigantes tenosinoviales (TGCT) y otras enfermedades promovidas por macrófagos . This compound se desarrolló utilizando una plataforma de inhibidores de quinasa de control de conmutación patentada .
Análisis De Reacciones Químicas
Vimseltinib experimenta diversas reacciones químicas, principalmente relacionadas con su interacción con CSF1R. Es un potente inhibidor de la fosforilación de CSF1R estimulada por CSF1 . La estabilidad química y la reactividad del compuesto en diferentes condiciones son cruciales para su eficacia, pero los detalles específicos sobre las reacciones de oxidación, reducción o sustitución no están ampliamente documentados.
Aplicaciones Científicas De Investigación
Vimseltinib tiene aplicaciones significativas de investigación científica, particularmente en el campo de la oncología. Se está investigando su eficacia en el tratamiento del tumor de células gigantes tenosinoviales (TGCT), un neoplasma raro y localmente agresivo . El compuesto ha demostrado potencial en el agotamiento de macrófagos y otras células dependientes de CSF1R, inhibiendo el crecimiento tumoral y reduciendo la degradación ósea en estudios preclínicos . Además, this compound se está estudiando en diversos ensayos clínicos para evaluar su seguridad, eficacia, farmacocinética y farmacodinamia en pacientes con tumores avanzados y TGCT .
Mecanismo De Acción
Vimseltinib ejerce sus efectos inhibiendo de forma selectiva y potente CSF1R. Esta inhibición interrumpe las vías de señalización que promueven el reclutamiento y el crecimiento de las células inflamatorias dependientes de CSF1R . Al dirigirse a CSF1R, this compound modula la inmunidad innata y adaptativa, así como la reparación tisular y la homeostasis . Este mecanismo es particularmente eficaz en el tratamiento de enfermedades en las que los macrófagos juegan un papel crítico, como el TGCT .
Comparación Con Compuestos Similares
Vimseltinib es único debido a su alta selectividad y potencia para inhibir CSF1R. Compuestos similares incluyen pexidartinib, otro inhibidor de CSF1R que ha recibido la aprobación de la FDA para el tratamiento del TGCT . El diseño de this compound para explotar la región de control de conmutación de CSF1R le proporciona una ventaja distinta en términos de selectividad y actividad fuera del objetivo reducida . Otros compuestos similares incluyen inhibidores de quinasa que se dirigen a quinasas relacionadas como KIT, PDGFRA, PDGFRB y FLT3 .
Métodos De Preparación
La síntesis de vimseltinib implica la explotación de características únicas de la región de control de conmutación que regula la activación conformacional de la quinasa . Las rutas sintéticas detalladas y las condiciones de reacción no están fácilmente disponibles en el dominio público. Los métodos de producción industrial para this compound tampoco se divulgan, probablemente por razones de propiedad.
Propiedades
IUPAC Name |
3-methyl-5-[6-methyl-5-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxypyridin-2-yl]-2-(propan-2-ylamino)pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O2/c1-14(2)27-23-25-12-18(22(31)30(23)5)19-6-7-21(15(3)28-19)32-17-8-9-24-20(10-17)16-11-26-29(4)13-16/h6-14H,1-5H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGAHWWPABTBCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CN=C(N(C2=O)C)NC(C)C)OC3=CC(=NC=C3)C4=CN(N=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1628606-05-2 | |
| Record name | Vimseltinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628606052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VIMSELTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX9FTM69BF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
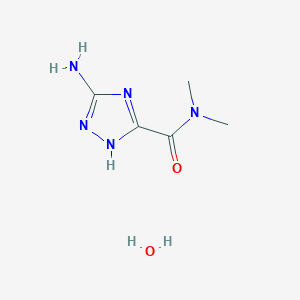

amine hydrobromide](/img/structure/B1652823.png)
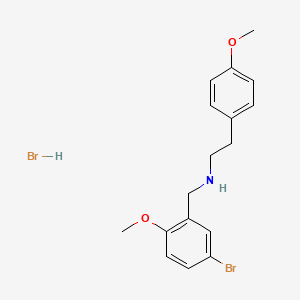
amine hydrobromide](/img/structure/B1652828.png)
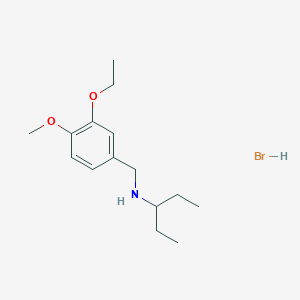
![N-[(4-methoxy-1-naphthyl)methyl]cycloheptanamine hydrobromide](/img/structure/B1652830.png)


![[1-(2-Pyridinyl)-3-piperidinyl]methylamine oxalate](/img/structure/B1652833.png)
